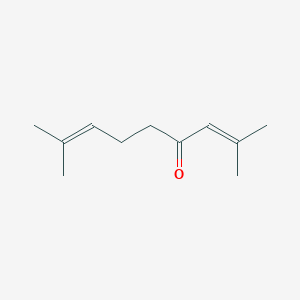
2,8-Dimethylnona-2,7-dien-4-one
Cat. No. B8644867
Key on ui cas rn:
2520-61-8
M. Wt: 166.26 g/mol
InChI Key: FNYPGSJKJMAJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03976700
Procedure details


To a well stirred mixture of 60 g of 96% sodium hydroxide and 600 g of mesityl oxide was added 3 g of diethylamine, followed by 105 g of 94% 1-chloro-3-methyl-2-butene. The mixture was then heated to 70° C. over a 10 minute period, and the external heat source immediately removed. The mass continued to rise in temperature to 80° C. over a 10 minute period, and was then maintained at between 79° and 82° C. over a 2.3 hour period, with either heating or cooling, as needed. After cooling to 30° C., the mixture was quenched with 250 ml of water and stirred vigorously. The organic phase was then separated and the aqueous layer extracted four times with 20 ml portions of benzene. The organic phases were combined and dried overnight over sodium sulfate. The dried oil phase was then treated with 2 ml of acetic acid prior to distillation. The yield was 123.7 g of the mixture of prenyl mesityl oxide isomers.




Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[O:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:5].C(NCC)C.Cl[CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19]>>[CH2:16]([CH2:5][C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])=[O:3])[CH:17]=[C:18]([CH3:20])[CH3:19] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C)C=C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Step Three
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=C(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
To a well stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the external heat source immediately removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then maintained at between 79° and 82° C. over a 2.3 hour period
|
|
Duration
|
2.3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with either heating or cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 30° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was quenched with 250 ml of water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was then separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted four times with 20 ml portions of benzene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried overnight over sodium sulfate
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The dried oil phase was then treated with 2 ml of acetic acid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distillation
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
